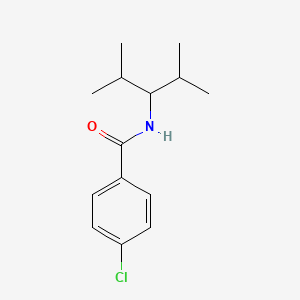
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer.
Wirkmechanismus
A-769662 activates N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide by binding to the γ-subunit of the enzyme, leading to allosteric activation. N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide activation results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, as well as the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. This leads to an overall increase in cellular energy production and a decrease in energy consumption, promoting cellular energy homeostasis.
Biochemical and Physiological Effects
A-769662 has been shown to have a number of biochemical and physiological effects in various cell types. In adipocytes, A-769662 increases glucose uptake and enhances insulin sensitivity. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation. In hepatocytes, A-769662 reduces gluconeogenesis and increases fatty acid oxidation. In cancer cells, A-769662 inhibits cell growth and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 is a useful tool for studying the role of N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in cellular energy homeostasis and metabolic disorders. Its specificity for N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide activation allows for the selective activation of this pathway, without affecting other cellular signaling pathways. However, A-769662 has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Zukünftige Richtungen
Further research is needed to fully elucidate the therapeutic potential of A-769662 in the treatment of metabolic disorders and cancer. Future studies could focus on optimizing the synthesis of A-769662 to improve its stability and solubility, as well as developing more potent and selective N-(2-cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide activators. Additionally, studies could investigate the potential of A-769662 in combination with other therapeutic agents for the treatment of metabolic disorders and cancer.
Synthesemethoden
The synthesis of A-769662 involves a multi-step process, starting with the reaction of 2-chloro-N-(2-cyanophenyl)acetamide with 2-isopropyl-5-methylphenol in the presence of a base to yield the intermediate product, 2-(2-isopropyl-5-methylphenoxy)-N-(2-cyanophenyl)acetamide. This intermediate is then subjected to further reactions to produce the final product, A-769662.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells, as well as reduce hepatic glucose production. A-769662 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)16-9-8-14(3)10-18(16)23-12-19(22)21-17-7-5-4-6-15(17)11-20/h4-10,13H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWOMJJGIEIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)

